Mogroside IV

Vue d'ensemble

Description

Mogroside IV is a natural sweetener extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to the family of cucurbitane-type triterpene glycosides and is known for its intense sweetness, which is approximately 250 times sweeter than sucrose. This compound has gained attention not only for its sweetening properties but also for its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mogroside IV can be synthesized through biotransformation processes involving enzymatic reactions. One common method involves the use of immobilized β-glucosidase to convert mogroside V into this compound. The optimal conditions for this reaction include a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and a binding enzyme time of 12 hours. The reaction is typically carried out at 60°C and pH 5 .

Industrial Production Methods

Industrial production of this compound often involves the extraction of mogrosides from Siraitia grosvenorii fruit followed by enzymatic conversion. The fruit extract is processed in a continuous bioreactor system with immobilized enzymes to achieve high yields of this compound. This method is environmentally friendly and efficient, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Mogroside IV undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. The hydrolysis of this compound can produce mogrol and glucose units. Glycosylation reactions can further modify the structure of this compound by adding additional sugar moieties .

Common Reagents and Conditions

Hydrolysis: Typically carried out using acidic or enzymatic conditions.

Glycosylation: Enzymes such as glycosyltransferases are used to catalyze the addition of sugar units.

Oxidation: Mild oxidizing agents can be used to introduce oxygen-containing functional groups.

Major Products Formed

The major products formed from the reactions of this compound include mogrol, glucose, and various glycosylated derivatives. These products can have different biological activities and sweetness levels .

Applications De Recherche Scientifique

Pharmacological Properties

Mogroside IV exhibits a range of pharmacological activities that contribute to its therapeutic potential:

- Antioxidant Activity : Research indicates that this compound possesses strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including diabetes and cancer .

- Antiglycation Effects : Studies have shown that this compound can inhibit the glycation of proteins, a process linked to diabetic complications. It reduces the formation of advanced glycation end products (AGEs), thereby potentially mitigating the risks associated with diabetes .

- Anti-inflammatory Effects : this compound has been observed to down-regulate pro-inflammatory cytokines and up-regulate anti-inflammatory markers in various models. This suggests its potential as an anti-inflammatory agent, which could be beneficial for conditions like arthritis and other inflammatory diseases .

- Hypoglycemic Effects : The compound has demonstrated the ability to lower blood glucose levels by inhibiting glucose absorption in the intestines and enhancing insulin sensitivity. This makes it a candidate for managing type 2 diabetes .

Health Benefits

This compound is associated with several health benefits that extend beyond its pharmacological properties:

- Weight Management : Due to its sweetening properties without calories, this compound is being explored as a natural sweetener in weight management products. Its consumption may help reduce overall caloric intake while satisfying sweet cravings .

- Cancer Prevention : Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting tumor growth and metastasis in certain cancer cell lines. Further research is needed to fully understand its mechanisms and efficacy .

- Gastrointestinal Health : The compound may promote gut health by modulating gut microbiota and enhancing digestive processes, which could be beneficial for individuals with gastrointestinal disorders .

Industrial Applications

This compound's unique properties make it suitable for various industrial applications:

- Food Industry : It is increasingly used as a natural sweetener in food products, beverages, and dietary supplements due to its zero-calorie content and safety profile. This positions it as a healthier alternative to artificial sweeteners .

- Cosmetic Industry : Given its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations aimed at skin protection and anti-aging effects .

- Pharmaceuticals : The compound's diverse biological activities are being explored for potential incorporation into pharmaceutical products targeting metabolic disorders, inflammation, and oxidative stress-related diseases .

Case Studies

Several case studies highlight the applications of this compound:

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The study concluded that this compound could be an effective adjunct therapy for diabetes management .

- Antioxidant Efficacy : A study evaluating the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in human cell lines exposed to harmful agents. This suggests potential applications in preventing oxidative damage in various health conditions .

- Weight Loss Trials : In clinical trials assessing weight loss effects, participants consuming products containing this compound reported reduced appetite and lower caloric intake over several weeks compared to those on standard diets. These findings support its role as a functional ingredient in weight management strategies .

Mécanisme D'action

Mogroside IV exerts its effects through various molecular targets and pathways. It has been shown to activate antioxidant enzymes, reduce the production of reactive oxygen species, and modulate inflammatory pathways. The compound interacts with key signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play crucial roles in inflammation and oxidative stress responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mogroside V: Another sweet compound from Siraitia grosvenorii, known for its higher sweetness intensity compared to mogroside IV.

Siamenoside I: A glycosylated derivative of this compound with similar sweetening properties.

Mogroside IIIE: A hydrolysis product of mogroside V, also possessing sweetening and bioactive properties

Uniqueness

This compound is unique due to its balanced sweetness and bioactive properties. While mogroside V is sweeter, this compound offers a combination of moderate sweetness and health benefits, making it a versatile compound for various applications .

Activité Biologique

Mogroside IV is a bioactive compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a triterpene glycoside that contributes to the sweetness of monk fruit. It is structurally related to other mogrosides, such as Mogroside V and Siamenoside I, which also exhibit significant biological activity. The sweetness of this compound is approximately 300 times that of sucrose, making it a valuable natural sweetener in food technology.

1. Antioxidant Activity

This compound has been shown to possess potent antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Study Findings : In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cells, suggesting its potential role in preventing oxidative damage .

2. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory effects by modulating inflammatory pathways.

- Mechanism : It acts as an inhibitor of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in chronic inflammation .

- Case Study : A study involving animal models showed that administration of this compound reduced inflammation markers in tissues subjected to inflammatory stimuli .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, particularly those belonging to the Flaviviridae family.

- Research Findings : According to a patent application, this compound acts as an agonist for Toll-like receptor 4 (TLR-4), enhancing the immune response against viral infections such as hepatitis C .

- Clinical Implications : The compound has been proposed for use in combination therapies to improve viral clearance rates in patients with chronic hepatitis C .

Table: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges ROS, reduces oxidative stress | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |

| Antiviral | Agonist for TLR-4, enhances immune response |

Production and Biotechnological Applications

The production of this compound can be optimized using biotechnological methods. Recent advancements include the use of immobilized enzymes for efficient extraction and conversion processes.

- Research Findings : A study established a continuous bioreactor system that maximizes the yield of this compound through controlled enzymatic hydrolysis .

- Industrial Relevance : This method not only increases production efficiency but also minimizes environmental impact compared to traditional chemical methods.

Propriétés

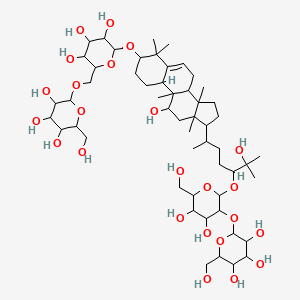

IUPAC Name |

2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPAFPPCKSYACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What types of cancer has Mogroside IVe shown potential against in preclinical studies?

A1: In vitro and in vivo studies suggest that Mogroside IVe exhibits antiproliferative activity against colorectal cancer and throat cancer. [, ] These studies employed human colorectal cancer HT29 cells and throat cancer Hep-2 cells. []

Q2: What is the proposed mechanism of action for Mogroside IVe's anti-cancer effects?

A2: Research indicates that Mogroside IVe's anti-cancer effects might stem from its ability to upregulate the tumor suppressor protein p53. Additionally, it appears to downregulate matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2, which are involved in tumor progression. [, ]

Q3: How does the sweetness of Mogroside IV compare to other cucurbitane glycosides found in Siraitia grosvenorii?

A3: While considered a sweet component of Siraitia grosvenorii, this compound exhibits a less intense sweetness compared to other cucurbitane glycosides such as Siamenoside I, which is reported as 563 times sweeter than sucrose. []

Q4: How does the content of this compound change during the maturation of Siraitia grosvenorii fruit?

A4: Studies show that this compound content is relatively low throughout the fruit's development. Mogroside IIe dominates early stages, converting to Mogroside III and eventually to Mogroside V, which becomes the predominant compound in mature fruits. []

Q5: Has Mogroside IVe demonstrated any inhibitory effects on enzymes related to carbohydrate metabolism?

A5: Research suggests that this compound, along with other mogrosides like Siamenoside I and Mogroside V, can inhibit rat intestinal maltase activity. This inhibition may contribute to the suppression of blood glucose level increases after maltose ingestion. []

Q6: What analytical techniques are commonly employed to identify and quantify this compound in Siraitia grosvenorii extracts?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) are frequently used for analyzing this compound and other mogrosides in Siraitia grosvenorii extracts. [, , , , ]

Q7: Can you describe a specific HPLC method for analyzing this compound?

A7: One study utilized a ZORBAX SB-C18 column with a water-acetonitrile mobile phase for separating this compound from other mogrosides. Detection was performed at 203 nm using a UV detector. []

Q8: Are there any methods to selectively remove agrochemicals from Siraitia grosvenorii extracts while preserving this compound?

A8: Yes, research suggests that treating Siraitia grosvenorii extracts with specific types of activated carbon can effectively remove agrochemicals while maintaining a high yield of this compound, alongside other mogrosides like Mogroside V and Siamenoside I. []

Q9: Have any studies investigated the impact of different drying methods on this compound content in Siraitia grosvenorii fruits?

A9: Research indicates that vacuum drying methods can preserve a higher content of this compound and other mogrol glycosides compared to traditional drying methods. This suggests that the drying method employed during processing can significantly affect the final product's composition. []

Q10: Has this compound demonstrated any potential for use in skincare and cosmetics?

A10: While further research is needed, some studies suggest that this compound, along with other triterpene compounds found in Siraitia grosvenorii extracts, might possess anti-wrinkle properties and could be beneficial in skincare products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.